

1-(2,3-Dimethylphenyl)piperazine hydrochloride salt properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)piperazine

Cat. No.: B150784

[Get Quote](#)

An In-depth Technical Guide to **1-(2,3-Dimethylphenyl)piperazine** Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

1-(2,3-Dimethylphenyl)piperazine hydrochloride, also known by synonyms such as 1-(2,3-Xylyl)piperazine monohydrochloride, is a piperazine derivative that serves as a crucial building block in medicinal chemistry and a valuable tool compound in neuropharmacological research. [1] Its structure, featuring a piperazine ring attached to a 2,3-dimethylphenyl group, makes it a versatile scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, pharmacological profile, and applications for researchers, scientists, and drug development professionals.

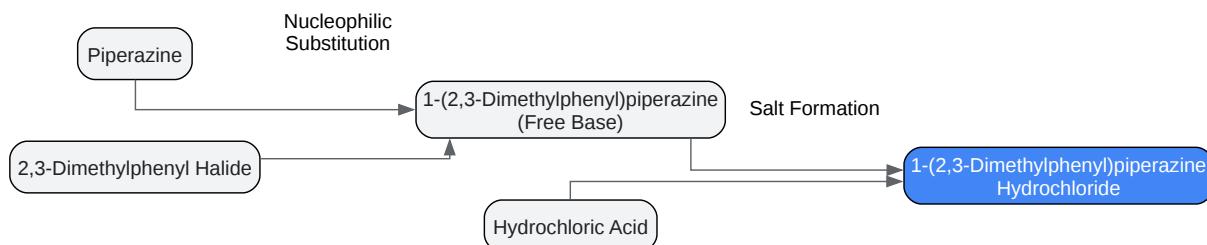
Core Chemical and Physical Properties

1-(2,3-Dimethylphenyl)piperazine hydrochloride is typically a white to off-white crystalline powder.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for experimental and developmental purposes. The parent compound, the free base **1-(2,3-dimethylphenyl)piperazine**, is a viscous liquid at room temperature with a molecular weight of 190.28 g/mol .[1][3]

The molecular structure consists of a six-membered piperazine ring, a common motif in many biologically active compounds, linked to an aromatic ring with two methyl substituents at the 2 and 3 positions.^[1] One of the nitrogen atoms in the piperazine ring is protonated with a hydrochloride counterion.^[1]

Table 1: Physicochemical Properties of **1-(2,3-Dimethylphenyl)piperazine** Hydrochloride

Property	Value	Source(s)
CAS Number	1203-64-1, 80836-96-0	[1] [2] [4]
Molecular Formula	C ₁₂ H ₁₉ ClN ₂	[1] [2]
Molecular Weight	226.74 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1] [2] [4]
Melting Point	>300°C	[1]
Boiling Point	95-97°C at 0.2 mm Hg (for free base)	[1]
Solubility	Soluble in DMSO and methanol; slightly soluble in water	[1]
IUPAC Name	1-(2,3-dimethylphenyl)piperazine; hydrochloride	[1] [2]


Synthesis and Manufacturing

The synthesis of **1-(2,3-Dimethylphenyl)piperazine** hydrochloride is a multi-step process that generally involves the coupling of piperazine with a suitable 2,3-dimethylphenyl precursor, followed by the formation of the hydrochloride salt.^[1]

General Synthetic Pathway

The primary synthetic route involves three key stages:

- Formation of Piperazine: This foundational step can be achieved through various established methods, such as the reaction of ethylene diamine with other precursors.[2]
- Nucleophilic Substitution: The 2,3-dimethylphenyl group is introduced by reacting piperazine with a 2,3-dimethylphenyl halide (e.g., bromide or chloride) or a sulfonate derivative.[2] This reaction is a standard nucleophilic substitution where the piperazine acts as the nucleophile.
- Hydrochloride Salt Formation: The resulting free base, **1-(2,3-dimethylphenyl)piperazine**, is then treated with hydrochloric acid to yield the final, more stable hydrochloride salt.[1][2]

[Click to download full resolution via product page](#)

General synthesis pathway for **1-(2,3-Dimethylphenyl)piperazine HCl**.

Detailed Experimental Protocol: Synthesis

The following protocol outlines a representative method for the laboratory-scale synthesis of **1-(2,3-dimethylphenyl)piperazine** hydrochloride.

Step 1: Coupling Reaction

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine in a suitable aprotic solvent such as dimethylformamide (DMF).
- Add an appropriate base, like potassium carbonate, to the mixture.
- Slowly add the 2,3-dimethylphenyl halide to the reaction mixture.

- Heat the mixture to a specified temperature (e.g., 80-100°C) and allow it to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Step 2: Purification of the Free Base

- After cooling, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude free base.
- Purify the crude product using column chromatography or distillation to yield pure **1-(2,3-dimethylphenyl)piperazine**.

Step 3: Hydrochloride Salt Formation

- Dissolve the purified free base in a suitable solvent such as isopropanol or ether.
- Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a gas) to the mixture while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash it with a cold solvent, and dry it under vacuum to obtain the final product.

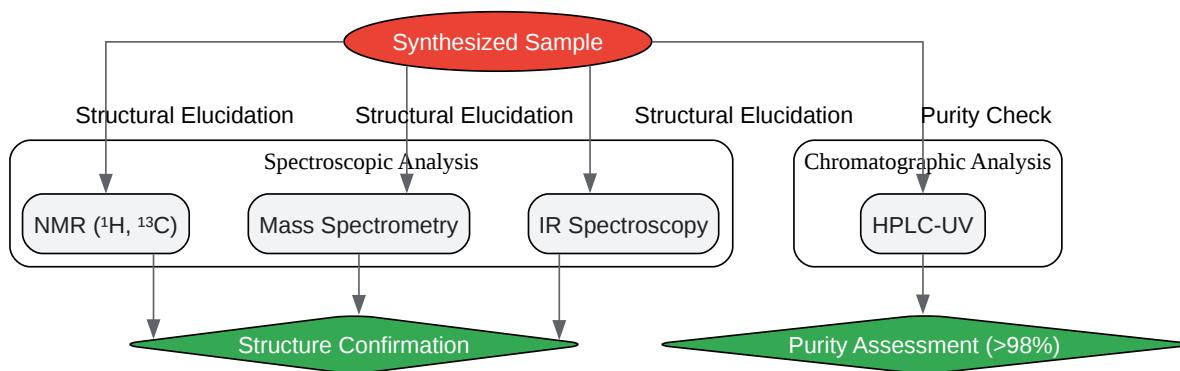
Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of **1-(2,3-Dimethylphenyl)piperazine** hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

Table 2: Typical NMR Spectroscopic Data


Type	Chemical Shifts and Assignments	Source(s)
¹ H NMR	Aromatic protons: 6.92-7.12 ppm (signals corresponding to the dimethylphenyl group) Piperazine protons: 3.05-4.03 ppm Methyl groups: 2.29-2.30 ppm	[1]
¹³ C NMR	Aromatic carbons: 116.8-153.8 ppm Piperazine carbons: 47.9-51.7 ppm Methyl carbons: 13.9, 20.6 ppm	[1]

Other Spectroscopic Methods:

- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

[Click to download full resolution via product page](#)

Workflow for analytical characterization of the compound.

Detailed Experimental Protocol: HPLC-UV Analysis

The following is a general HPLC-UV method for assessing the purity of piperazine derivatives.

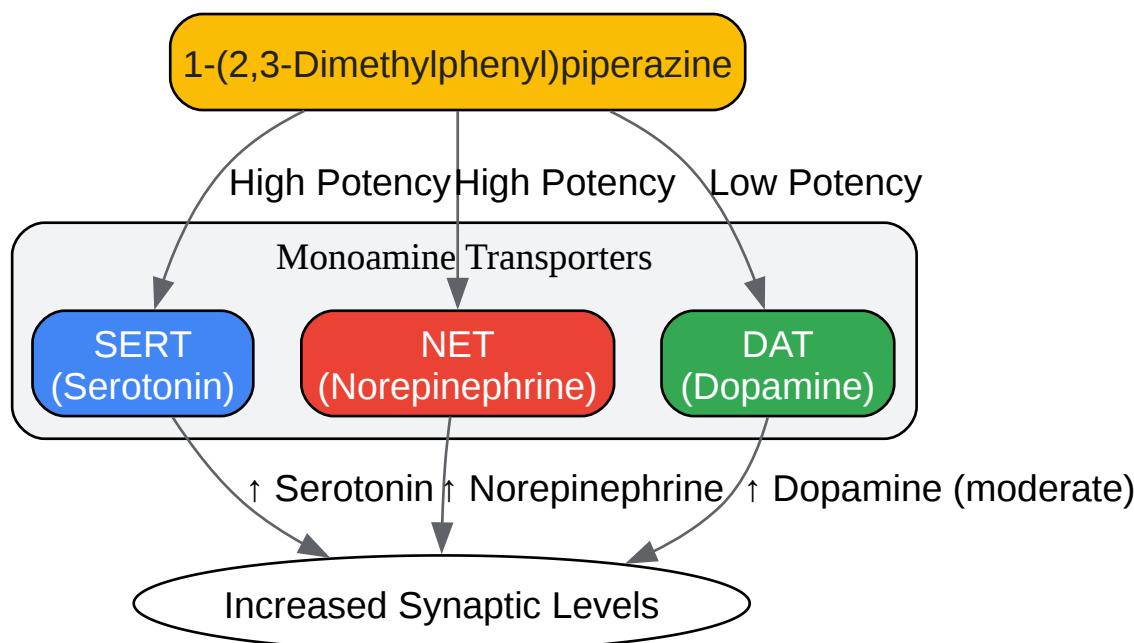
- Instrumentation: An HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Set based on the UV absorbance maximum of the compound.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
- Injection Volume: 10-20 μ L.

- Analysis: The retention time of the main peak is used for identification, and the peak area percentage is calculated to determine purity.

Pharmacological Profile

1-(2,3-Dimethylphenyl)piperazine hydrochloride is of significant interest due to its activity within the central nervous system, primarily through the modulation of neurotransmitter systems.

Mechanism of Action


Research indicates that this compound and its derivatives interact with serotonin (5-HT) and dopamine receptors.[\[1\]](#)[\[2\]](#) It has been investigated as a potential partial agonist at certain serotonin receptors, which could influence mood and anxiety.[\[2\]](#)

Specifically, **1-(2,3-Dimethylphenyl)piperazine** has been identified as a potent serotonin-norepinephrine releasing agent (SNRA).[\[2\]](#) This action is preferential, with a significantly higher potency for serotonin and norepinephrine release compared to dopamine.[\[2\]](#)

Table 3: Pharmacological Activity Data

Target	Activity	EC ₅₀ Value	Potency Comparison	Source(s)
Serotonin Transporter	Releasing Agent	-	High	[2]
Norepinephrine Transporter	Releasing Agent	-	High	[2]
Dopamine Transporter	Releasing Agent	1207 nM	~66-fold lower than serotonin	[2]

This pharmacological profile, characterized by potent serotonin and norepinephrine release with weaker dopamine activity, distinguishes it from other piperazine derivatives and makes it a subject of interest for developing treatments for conditions like depression and anxiety disorders.[\[2\]](#)

[Click to download full resolution via product page](#)

Proposed mechanism of action on monoamine transporters.

Applications in Research and Drug Development

The unique structure and pharmacological activity of **1-(2,3-Dimethylphenyl)piperazine** hydrochloride make it a valuable asset in several scientific fields.

- Medicinal Chemistry: It serves as a key structural scaffold for the synthesis of novel CNS-active compounds.[1] Researchers modify its structure to conduct structure-activity relationship (SAR) studies, aiming to develop derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties.[1][2]
- Neuroscience Research: As a tool compound, it is used to investigate the roles of serotonin and norepinephrine systems in various physiological and pathological processes, including mood regulation and neurological disorders.[2]
- Analytical Chemistry: It can be used as a reference standard in the development of analytical methods for the identification and quantification of other piperazine derivatives.[2]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safety and Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[5\]](#)[\[6\]](#) In case of dust formation, use respiratory protection.[\[7\]](#)[\[8\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[\[7\]](#) Avoid contact with skin, eyes, and clothing.[\[8\]](#) Wash hands thoroughly after handling.[\[5\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[7\]](#)[\[9\]](#)
 - Skin: Wash off immediately with soap and plenty of water.[\[7\]](#)[\[9\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[7\]](#)[\[9\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[7\]](#)[\[9\]](#)

Storage

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)[\[8\]](#)
- Incompatibilities: Keep away from moisture, heat, sparks, and open flames.[\[1\]](#)[\[7\]](#) It is recommended to store it in a cool, dark place.[\[1\]](#)

Conclusion

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a compound of significant scientific interest, underpinned by its versatile chemical structure and distinct pharmacological profile. Its role as a potent serotonin-norepinephrine releasing agent provides a foundation for its use in

neuroscience research, while its utility as a synthetic intermediate continues to drive innovation in medicinal chemistry. This guide has provided a detailed technical overview to support researchers and developers in harnessing the full potential of this important molecule.

References

- **1-(2,3-Dimethylphenyl)piperazine** hydrochloride | 1203-64-1. (2023, August 15). Smolecule.
- **1-(2,3-Dimethylphenyl)piperazine** hydrochloride - 1203-64-1. Vulcanchem.
- vp70079 **1-(2,3-dimethylphenyl)piperazine**. VSNCHEM.
- **1-(2,3-Dimethylphenyl)piperazine** hydrochloride manufacturer 80836-96-0. Guidechem.
- SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
- SAFETY DATA SHEET. (2011, December 15). Fisher Scientific.
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride-SDS. (2025, March 6). MedChemExpress.
- SAFETY DATA SHEET. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(2,3-Dimethylphenyl)piperazine hydrochloride (1203-64-1) for sale [vulcanchem.com]
- 2. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]
- 3. 1-(2,3-DIMETHYLPHENYL)PIPERAZINE | VSNCHEM [vsnchem.com]
- 4. guidechem.com [guidechem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [1-(2,3-Dimethylphenyl)piperazine hydrochloride salt properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b150784#1-2-3-dimethylphenyl-piperazine-hydrochloride-salt-properties\]](https://www.benchchem.com/product/b150784#1-2-3-dimethylphenyl-piperazine-hydrochloride-salt-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com